4-(5-Amino-benzooxazol-2-YL)-phenol
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Overview
Description
4-(5-Amino-benzooxazol-2-YL)-phenol is an organic compound that features a benzooxazole ring substituted with an amino group at the 5-position and a phenol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-benzooxazol-2-YL)-phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzooxazole ring. The amino group can be introduced through nitration followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-benzooxazol-2-YL)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group results in the formation of an amino group.
Scientific Research Applications
4-(5-Amino-benzooxazol-2-YL)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(5-Amino-benzooxazol-2-YL)-phenol involves its interaction with specific molecular targets. For instance, its phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The benzooxazole ring may also interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-benzooxazol-2-yl)-benzoic acid methyl ester
- 4-(5-Amino-benzooxazol-2-yl)-benzoic acid
Uniqueness
4-(5-Amino-benzooxazol-2-YL)-phenol is unique due to the presence of both an amino group and a phenol group on the benzooxazole ring. This dual functionality allows it to participate in a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H10N2O2 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(5-amino-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C13H10N2O2/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H,14H2 |
InChI Key |
SLGCWIKPPYGYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)O |
Origin of Product |
United States |
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